[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13331770
InChI: InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3
SMILES: CC(C)NC(C)C1=CC(=CC=C1)Cl
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol

[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine

CAS No.:

Cat. No.: VC13331770

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine -

Specification

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
IUPAC Name N-[1-(3-chlorophenyl)ethyl]propan-2-amine
Standard InChI InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3
Standard InChI Key IDEIRJKKEKDZEH-UHFFFAOYSA-N
SMILES CC(C)NC(C)C1=CC(=CC=C1)Cl
Canonical SMILES CC(C)NC(C)C1=CC(=CC=C1)Cl

Introduction

Structural Characteristics and Nomenclature

The compound [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine (systematic IUPAC name: N-(1-(3-chlorophenyl)ethyl)propan-2-amine) features a tertiary amine center bonded to an isopropyl group and a 3-chlorophenyl-substituted ethyl chain. Key structural attributes include:

  • Molecular formula: C11H16ClN\text{C}_{11}\text{H}_{16}\text{ClN}

  • Molecular weight: 197.71 g/mol

  • Substituents:

    • A 3-chlorophenyl group at the ethyl chain’s terminal carbon.

    • An isopropyl group attached to the amine nitrogen.

Comparative analysis with structurally similar amines, such as 2-(pyridin-2-yl)isopropyl amine (PIP-amine, C8H12N2\text{C}_8\text{H}_{12}\text{N}_2), reveals that the chloroaryl group enhances lipophilicity and steric bulk, potentially influencing coordination chemistry or biological target engagement .

Synthetic Pathways and Reaction Suitability

While no direct synthesis of [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine is documented, analogous methodologies from chlorophenyl-containing intermediates suggest viable routes:

Reductive Amination

A plausible pathway involves reductive amination between 3-chlorophenylacetone and isopropylamine:

3-Cl-C6H4CO-CH3+NH(CH(CH3)2)NaBH4/MeOH[1-(3-Cl-phenyl)-ethyl]-isopropyl-amine\text{3-Cl-C}_6\text{H}_4-\text{CO-CH}_3 + \text{NH}(\text{CH}(\text{CH}_3)_2) \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{[1-(3-Cl-phenyl)-ethyl]-isopropyl-amine}

This method mirrors strategies used for synthesizing PIP-amine derivatives, where ketones are converted to secondary or tertiary amines via borohydride reduction .

Alkylation of Isopropylamine

Alternately, alkylation of isopropylamine with 1-(3-chlorophenyl)ethyl bromide under basic conditions (e.g., K2_2CO3_3/DMF) could yield the target compound:

Isopropylamine+Br-CH2C6H43Cl[1-(3-Cl-phenyl)-ethyl]-isopropyl-amine+HBr\text{Isopropylamine} + \text{Br-CH}_2-\text{C}_6\text{H}_4-3-\text{Cl} \rightarrow \text{[1-(3-Cl-phenyl)-ethyl]-isopropyl-amine} + \text{HBr}

This approach aligns with protocols for functionalizing amines with aryl-ethyl groups, as seen in the synthesis of chlorophenyl-ethyl pyridine intermediates .

Physicochemical Properties (Predicted)

Extrapolating from structurally related amines , the following properties are anticipated:

PropertyValue/PredictionBasis
Boiling point220–230°CHigher than PIP-amine (212°C) due to increased molecular weight.
Density1.05–1.10 g/mLChlorine atom contributes to elevated density.
Refractive indexnD20=1.525n_D^{20} = 1.525Comparable to PIP-amine (1.516) .
pKa9.2–9.6Tertiary amines typically exhibit pKa ~9–10.
LogP2.8–3.2Enhanced lipophilicity from chloroaryl and isopropyl groups.

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